N-{5-METHYL-4-[4-(2-METHYLPROPYL)PHENYL]-13-THIAZOL-2-YL}-4-(PENTYLOXY)BENZAMIDE
Overview
Description
N-{5-METHYL-4-[4-(2-METHYLPROPYL)PHENYL]-13-THIAZOL-2-YL}-4-(PENTYLOXY)BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a benzamide group, and an isobutylphenyl moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-METHYL-4-[4-(2-METHYLPROPYL)PHENYL]-13-THIAZOL-2-YL}-4-(PENTYLOXY)BENZAMIDE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the isobutylphenyl group and the benzamide moiety. Common reagents used in these reactions include thionyl chloride, isobutylbenzene, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{5-METHYL-4-[4-(2-METHYLPROPYL)PHENYL]-13-THIAZOL-2-YL}-4-(PENTYLOXY)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s structure.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-{5-METHYL-4-[4-(2-METHYLPROPYL)PHENYL]-13-THIAZOL-2-YL}-4-(PENTYLOXY)BENZAMIDE has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Researchers are investigating its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: The compound’s properties make it suitable for use in various industrial applications, such as materials science and catalysis.
Mechanism of Action
The mechanism of action of N-{5-METHYL-4-[4-(2-METHYLPROPYL)PHENYL]-13-THIAZOL-2-YL}-4-(PENTYLOXY)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Phenethylamine: Another related compound with a simpler structure and different chemical properties.
2-(4-Methoxyphenyl)ethylamine: Similar in structure but with distinct functional groups that alter its reactivity and applications.
Uniqueness
N-{5-METHYL-4-[4-(2-METHYLPROPYL)PHENYL]-13-THIAZOL-2-YL}-4-(PENTYLOXY)BENZAMIDE stands out due to its unique combination of functional groups and structural features. These characteristics confer specific reactivity and interaction profiles, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]-4-pentoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2S/c1-5-6-7-16-30-23-14-12-22(13-15-23)25(29)28-26-27-24(19(4)31-26)21-10-8-20(9-11-21)17-18(2)3/h8-15,18H,5-7,16-17H2,1-4H3,(H,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKMCEOGFFWWGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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